(2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC16312263
Molecular Formula: C19H11ClFN3O2S
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11ClFN3O2S |
|---|---|
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | (2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C19H11ClFN3O2S/c20-14-4-2-1-3-12(14)10-15-17(25)22-19-24(23-15)18(26)16(27-19)9-11-5-7-13(21)8-6-11/h1-9H,10H2/b16-9- |
| Standard InChI Key | ZOLJQZFXVDWCHB-SXGWCWSVSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)Cl |
Introduction
(2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione is a complex organic compound belonging to the class of thiazolo[3,2-b] triazines. These compounds are known for their diverse biological activities and potential therapeutic applications, including antimicrobial and antitumor properties.
Synthesis of (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-13thiazolo[3,2-b]124triazine-3,7(2H)-dione
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
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Formation of the Thiazolo[3,2-b]124triazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
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Introduction of the Chlorobenzyl Group: Achieved through nucleophilic substitution reactions using chlorobenzyl halides.
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Formation of the Fluorobenzylidene Group: Involves the condensation of the intermediate with fluorobenzaldehyde under basic conditions.
Chemical Reactions and Applications
(2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione can undergo various chemical reactions typical for heterocyclic compounds, such as oxidation and reduction. These reactions are monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure desired outcomes and yields.
Biological Activities
Compounds within this class are believed to exert their biological effects through interactions with cellular targets such as enzymes or receptors involved in disease processes. Research indicates potential applications in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents.
Research Findings and Future Directions
While specific mechanisms for this compound have not been extensively documented, its structural features suggest significant potential in pharmaceutical research. Future studies should focus on elucidating its biological activities and optimizing synthetic routes to improve yield and purity.
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